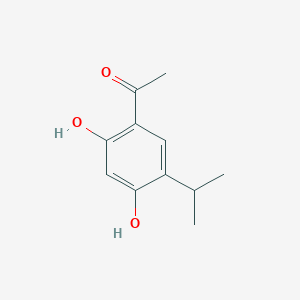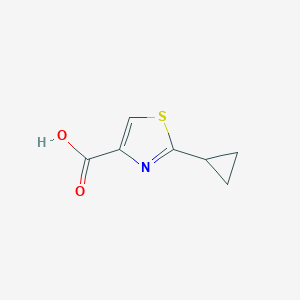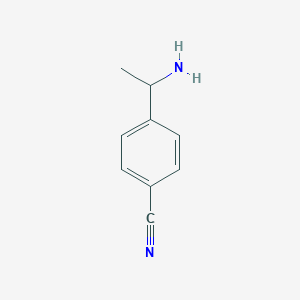
4-(1-氨基乙基)苯甲腈
描述
4-(1-Aminoethyl)benzonitrile is a chemical compound with the CAS Number: 86225-78-7 . It has a molecular weight of 146.19 and is typically in liquid form .
Synthesis Analysis
The synthesis of benzonitrile can be achieved using ionic liquid as the recycling agent . This method eliminates the use of metal salt catalysts and simplifies the separation process . The reaction can achieve 100% benzaldehyde conversion and benzonitrile yield at 120 °C in 2 hours .Molecular Structure Analysis
The IUPAC name for 4-(1-Aminoethyl)benzonitrile is 4- (1-aminoethyl)benzonitrile . The InChI code is 1S/C9H10N2/c1-7 (11)9-4-2-8 (6-10)3-5-9/h2-5,7H,11H2,1H3 .Physical And Chemical Properties Analysis
4-(1-Aminoethyl)benzonitrile is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 273.7±23.0 °C at 760 mmHg .科学研究应用
Green Chemistry
- Summary of Application: “4-(1-Aminoethyl)benzonitrile” is used in the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 is used as a recycling agent in this process. It plays multiple roles of co-solvent, catalysis, and phase separation, eliminating the need for metal salt catalysts. The molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 is 1:1.5, and the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 is 2:1 .
- Results or Outcomes: At 120 °C in 2 hours, the benzaldehyde conversion and benzonitrile yield were both 100%. The ionic liquid could be recovered easily by phase separation and recycled directly after the reaction .
Biochemical Tool in Biomedical Studies
- Summary of Application: “4-(1-Aminoethyl)benzonitrile” can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Modification of Alginate Hydrogels
- Summary of Application: “4-(1-Aminoethyl)benzonitrile” can be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, which is used in the modification of alginate hydrogels. These hydrogels are employed in cell engineering applications .
Synthesis of Benzoguanamine
- Summary of Application: “4-(1-Aminoethyl)benzonitrile” can be used in the synthesis of benzoguanamine, which is a widely used advanced coating .
Solvent
安全和危害
属性
IUPAC Name |
4-(1-aminoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLULJYEHSQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468351 | |
| Record name | 4-(1-aminoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminoethyl)benzonitrile | |
CAS RN |
86225-78-7 | |
| Record name | 4-(1-aminoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminoethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

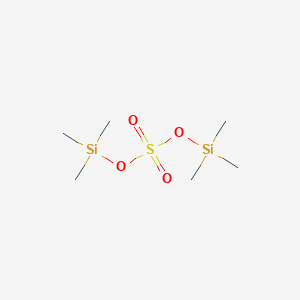




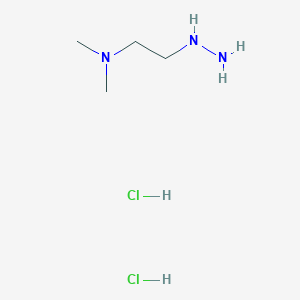
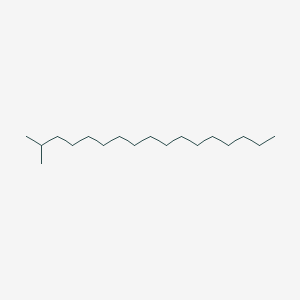
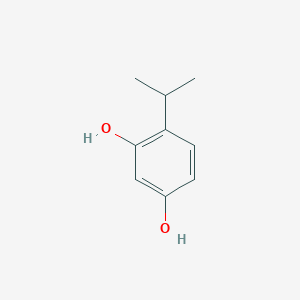

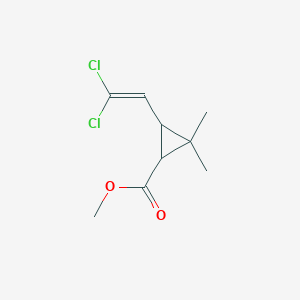
![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)
